Hypersensitivity and Anaphylaxis Risk: Iron Dextran vs. Iron Sucrose and Ferric Carboxymaltose
Iron dextran is associated with a significantly higher adjusted incidence rate of anaphylaxis compared to other IV iron formulations. In a large retrospective cohort study of Medicare patients, iron dextran exhibited an adjusted anaphylaxis rate of 9.8 cases per 10,000 first administrations (95% CI, 6.2–15.3). This rate was substantially greater than that of iron sucrose (1.2 cases, CI, 0.6–2.5) and ferric carboxymaltose (0.8 cases, CI, 0.3–2.6) [1]. Consequently, the adjusted odds ratio for anaphylaxis with iron dextran was 8.3 (CI, 3.5–19.8) times that of iron sucrose [1]. This elevated risk profile mandates careful patient selection, a test dose prior to administration, and immediate availability of resuscitation equipment, directly influencing procurement and clinical workflow decisions.
| Evidence Dimension | Adjusted incidence rate of anaphylaxis per 10,000 first administrations |
|---|---|
| Target Compound Data | 9.8 cases (95% CI, 6.2–15.3) |
| Comparator Or Baseline | Iron Sucrose: 1.2 cases (CI, 0.6–2.5); Ferric Carboxymaltose: 0.8 cases (CI, 0.3–2.6); Ferumoxytol: 4.0 cases (CI, 2.5–6.6) |
| Quantified Difference | Adjusted Odds Ratio of 8.3 (CI, 3.5–19.8) for iron dextran vs. iron sucrose |
| Conditions | Retrospective cohort study using Medicare fee-for-service data (July 2013–Dec 2018); older adults receiving first IV iron administration. |
Why This Matters
The substantially higher anaphylaxis risk for iron dextran necessitates specialized handling protocols and test dosing, directly impacting procurement and clinical workflow decisions compared to lower-risk alternatives.
- [1] Dave CV, Brittenham GM, Carson J, Setoguchi S. Risks for Anaphylaxis With Intravenous Iron Formulations: A Retrospective Cohort Study. Ann Intern Med. 2022;175(5):656-664. View Source
